[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid
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Overview
Description
[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H16BNO4S and a molecular weight of 257.114 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid typically involves the reaction of 3-(Diethylsulfamoyl)-5-methylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 80-100°C) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Formation of 3-(Diethylsulfamoyl)-5-methylphenol.
Reduction: Formation of 3-(Diethylamino)-5-methylphenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based drugs for cancer therapy.
Mechanism of Action
The mechanism of action of [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the base, which helps to deprotonate the boronic acid group and activate it for the reaction .
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a diethylsulfamoyl group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties compared to the diethylsulfamoyl group.
Uniqueness: [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid is unique due to the presence of the diethylsulfamoyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This functional group can also provide additional sites for further chemical modification, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[3-(diethylsulfamoyl)-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-9(3)6-10(8-11)12(14)15/h6-8,14-15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEANUNFPGOWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N(CC)CC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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